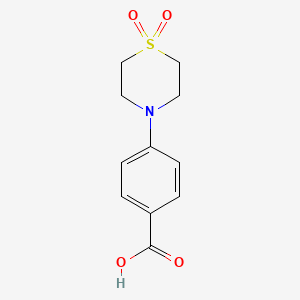

5-Amino-3-methyl-1,2-oxazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

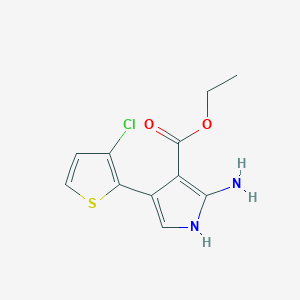

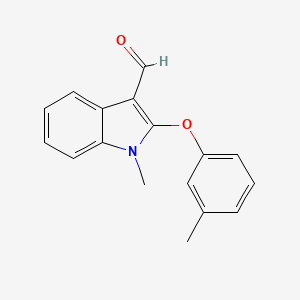

5-Amino-3-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound . It has been studied for its immunoregulatory properties .

Molecular Structure Analysis

The molecular structure of 5-Amino-3-methyl-1,2-oxazole-4-carboxamide involves an oxazole ring, which is a five-membered ring containing two heteroatoms, one oxygen atom and one nitrogen atom . The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack .Physical And Chemical Properties Analysis

5-Amino-3-methyl-1,2-oxazole-4-carboxamide is a solid compound with a molecular weight of 141.13 . It has a melting point range of 196 - 200 degrees Celsius .Applications De Recherche Scientifique

Immunoregulatory Properties

5-Amino-3-methyl-1,2-oxazole-4-carboxamide: has been studied for its immunoregulatory properties. It’s been classified into categories such as immunosuppressive, anti-inflammatory, immunoregulatory, and immunostimulatory compounds . These compounds have been tested in various models using resident cells from rodents and humans, cell lines, and experimental animal disease models corresponding to human clinical situations .

Anti-Inflammatory Applications

This compound has shown potential in inhibiting the humoral immune response and the carrageenan reaction, which is a model for acute inflammation. It also suppresses the proliferation of lymphocytes, indicating its use in anti-inflammatory therapies .

Immune Suppression

In the context of immune suppression, 5-Amino-3-methyl-1,2-oxazole-4-carboxamide derivatives have been compared with reference drugs and have displayed activities that are comparable or even higher. This suggests their potential in treatments requiring immune suppression .

Immune Stimulation

Certain derivatives of this compound have been synthesized to evaluate their potential therapeutic usefulness as immune stimulators. This is particularly relevant for chemotherapy patients who require immune system support .

Disease Model Research

The compound has been used in disease model research, particularly in studies related to adjuvant arthritis in rats. It prevented the development of the disease and suppressed the mitogen-elicited proliferation of lymphocytes derived from adjuvant arthritis rats .

Drug Synthesis and Design

The isoxazole ring, which is part of the structure of 5-Amino-3-methyl-1,2-oxazole-4-carboxamide , serves as an important source for the synthesis of valuable drugs designed to treat infections and diseases of different etiologies .

Each of these applications demonstrates the versatility and potential of 5-Amino-3-methyl-1,2-oxazole-4-carboxamide in scientific research and therapeutic development. The compound’s low toxicity and good bioactivity at low doses make it a promising candidate for further study and application in various fields of medicine and pharmacology .

Safety and Hazards

Mécanisme D'action

Mode of Action

It is known that the electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack .

Biochemical Pathways

It is suggested that the compound may be involved in DNA recognition elements

Result of Action

It is known that the compound is susceptible to nucleophilic fragmentation

Propriétés

IUPAC Name |

5-amino-3-methyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-2-3(4(6)9)5(7)10-8-2/h7H2,1H3,(H2,6,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDSCHAHLJUDMHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377216 |

Source

|

| Record name | 5-Amino-3-methyl-1,2-oxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3-methyl-1,2-oxazole-4-carboxamide | |

CAS RN |

35261-06-4 |

Source

|

| Record name | 5-Amino-3-methyl-1,2-oxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Amino-2-[(4-methoxyphenyl)sulfanyl]-benzenecarbonitrile](/img/structure/B1303247.png)

![Methyl 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetate](/img/structure/B1303255.png)

![1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanol](/img/structure/B1303267.png)

![1-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B1303271.png)